molecular formula C11H14Cl3N3O3 B14437853 Glycine, N-((4-oxo-3(4H)-quinazolinyl)methyl)-, trihydrochloride CAS No. 75159-45-4

Glycine, N-((4-oxo-3(4H)-quinazolinyl)methyl)-, trihydrochloride

Cat. No.: B14437853
CAS No.: 75159-45-4
M. Wt: 342.6 g/mol
InChI Key: FVYBNPUORCFLJK-UHFFFAOYSA-N
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Description

Glycine, N-((4-oxo-3(4H)-quinazolinyl)methyl)-, trihydrochloride is a compound of significant interest in the fields of chemistry and biology. This compound features a quinazolinone moiety, which is known for its diverse biological activities. The trihydrochloride form enhances its solubility, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycine, N-((4-oxo-3(4H)-quinazolinyl)methyl)-, trihydrochloride typically involves the reaction of glycine with a quinazolinone derivative. The process often includes steps such as:

    Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with formamide or other suitable reagents.

    Alkylation: The quinazolinone core is then alkylated with a glycine derivative under basic conditions to form the desired compound.

    Hydrochloride Formation: The final step involves the conversion of the free base to its trihydrochloride form using hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for scale. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Glycine, N-((4-oxo-3(4H)-quinazolinyl)methyl)-, trihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the quinazolinone core.

    Substitution: Nucleophilic substitution reactions can be used to introduce different substituents on the quinazolinone ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or acyl groups.

Scientific Research Applications

Glycine, N-((4-oxo-3(4H)-quinazolinyl)methyl)-, trihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Glycine, N-((4-oxo-3(4H)-quinazolinyl)methyl)-, trihydrochloride involves its interaction with specific molecular targets. The quinazolinone moiety is known to inhibit enzymes such as tyrosine kinases and phosphodiesterases, which play crucial roles in cellular signaling pathways . This inhibition can lead to anti-inflammatory and analgesic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Glycine, N-((4-oxo-3(4H)-quinazolinyl)methyl)-, trihydrochloride is unique due to its specific quinazolinone structure, which imparts distinct biological activities and chemical reactivity. Its trihydrochloride form enhances its solubility, making it more versatile for various applications.

Properties

CAS No.

75159-45-4

Molecular Formula

C11H14Cl3N3O3

Molecular Weight

342.6 g/mol

IUPAC Name

2-[(4-oxoquinazolin-3-yl)methylamino]acetic acid;trihydrochloride

InChI

InChI=1S/C11H11N3O3.3ClH/c15-10(16)5-12-6-14-7-13-9-4-2-1-3-8(9)11(14)17;;;/h1-4,7,12H,5-6H2,(H,15,16);3*1H

InChI Key

FVYBNPUORCFLJK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C=N2)CNCC(=O)O.Cl.Cl.Cl

Origin of Product

United States

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